Octyldimethylammonium chloride
Description
Evolution of Quaternary Ammonium (B1175870) Chemistry: A Historical Perspective in Academic Inquiry
The study of quaternary ammonium compounds (QACs) represents a significant lineage of inquiry within chemical science, with roots extending to the early 20th century. Initial investigations into these cationic surfactants were driven by their unique molecular structure, featuring a central, positively charged nitrogen atom bonded to four organic substituents. This arrangement confers a permanent positive charge, independent of the solution's pH, a characteristic that distinguishes them from primary, secondary, or tertiary ammonium cations.
The first notable recognition of the bactericidal properties of QACs emerged in 1916 from the Rockefeller Institute. However, it was not until 1935 that their application as germicides and disinfectants was formally established. This period saw the introduction of the first commercially significant QAC, benzalkonium chloride, which was initially used for skin antisepsis in surgical environments. vulcanchem.com The synthesis of QACs is primarily achieved through the alkylation of tertiary amines, a reaction often referred to as quaternization or the Menshutkin reaction. google.com This process allows for the creation of a wide variety of QACs with different alkyl chain lengths and properties.
Throughout the mid-20th century, research expanded the applications of QACs into numerous sectors, including their use as fabric softeners, hair conditioners, and antistatic agents. google.comkrwater.com The 1970s marked their incorporation into oral hygiene products to inhibit biofilm formation. google.com The development of different classes of QACs has been a historically orderly progression, starting with compounds like alkyltrimethyl ammonium chloride (Class I) and moving to more complex structures such as alkyldimethylbenzyl ammonium chloride (ADBAC) (Class II). antpedia.com This evolution reflects a continuous scientific effort to tailor the properties of these compounds for specific applications, a pursuit that continues in contemporary chemical research.
Contemporary Significance of Octyldimethylammonium Chloride within Diverse Chemical Disciplines
This compound, a member of the QAC family, holds considerable importance across a range of modern chemical disciplines due to its amphiphilic nature, which arises from its octyl (C₈) chain and charged dimethylammonium head group. This structure imparts effective surfactant and antimicrobial properties, making it a valuable compound in both fundamental research and industrial applications.
In the field of material science , researchers are actively exploring the potential of this compound. solubilityofthings.com Its properties as a surfactant are leveraged in the synthesis of novel materials and in modifying surface characteristics. For instance, it has been used in the preparation of cationic starch derivatives for applications in flocculation. researchgate.net
Within biomedical and pharmaceutical research , the antimicrobial characteristics of this compound are of primary interest. solubilityofthings.com Its ability to disrupt the cell membranes of a broad spectrum of bacteria and fungi underpins its use as a component in disinfectant and sanitizer formulations. krwater.comsolubilityofthings.com
In the domain of analytical chemistry , this compound and similar QACs are utilized in various analytical methodologies. For example, they can function as ion-pairing agents in High-Performance Liquid Chromatography (HPLC) to enhance the separation of anionic analytes.
Furthermore, in industrial and environmental chemistry , this compound is a component of biocidal formulations used in settings like oilfield injection water and industrial circulating cooling water to control microbial growth. krwater.com Its role as a phase-transfer catalyst is also recognized in chemical synthesis, facilitating reactions between reagents in immiscible phases. swadeshconsumer.com The ongoing investigation into its properties and applications underscores its relevance in advancing these and other chemical fields. solubilityofthings.com
Methodological Approaches in Quaternary Ammonium Compound Investigations: An Overview
The investigation of quaternary ammonium compounds, including this compound, employs a variety of established and advanced analytical techniques to determine their structure, purity, concentration, and interactions with other molecules. The selection of a specific method is often dictated by the matrix in which the compound is found and the objectives of the study.
Synthesis and Structural Characterization: The synthesis of this compound is typically achieved through the quaternization reaction of a tertiary amine (dimethyloctylamine) with an alkyl halide (methyl chloride). Following synthesis, a multi-technique approach is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and integration of the alkyl chain protons and the N-methyl groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify characteristic functional groups, such as the C-N stretching vibration.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight and confirm the ionic structure by identifying the molecular ion peak.
Quantification and Purity Analysis: Several methods are used for the quantitative analysis of this compound in various formulations.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the compound in aqueous mixtures. The use of an ion-pairing agent is often required.
Ion Chromatography (IC): IC with a conductivity detector is effective for quantifying residual chloride ions, thereby assessing purity.
Potentiometric Titration: This is a standard test method for determining the active matter of disinfectant-type QACs. The method involves titrating the cationic QAC with a standard anionic surfactant solution, such as sodium lauryl sulfate (B86663), and monitoring the potential change with a surfactant or nitrate (B79036) ion-selective electrode. antpedia.comastm.org
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition temperature of the compound.
These methodological approaches provide a robust framework for the comprehensive investigation of this compound, ensuring accurate characterization and quantification in research and quality control settings.
Scope and Objectives of this compound Research within Current Paradigms
Current research involving this compound is focused on leveraging its fundamental properties to address challenges and innovate within several scientific paradigms. The primary objectives revolve around enhancing its efficacy, expanding its applications, and understanding its interactions at a molecular level.
A significant area of research is in Green Chemistry and Sustainable Materials . One objective is to develop more environmentally benign synthesis routes for this compound and other QACs. vulcanchem.com Another goal is to incorporate it into biodegradable polymers and materials, such as modified starches, to create functional materials with a reduced environmental footprint. researchgate.net For example, research has focused on grafting moieties like glycidyl (B131873) octyl dimethylammonium chloride onto starch backbones to create effective, biodegradable flocculants. researchgate.net
In the paradigm of Advanced Antimicrobials and Biocides , the objective is to understand and overcome microbial resistance. Research aims to elucidate the precise mechanisms by which this compound disrupts microbial membranes, which could lead to the design of more potent and targeted antimicrobial agents. researchgate.net Studies also focus on formulating synergistic biocidal compositions, for instance, by combining QACs with other surfactants to enhance their properties without compromising their germicidal effectiveness. google.comgoogle.com
Within Phase-Transfer Catalysis and Synthetic Chemistry , the goal is to expand the utility of this compound as a catalyst. Research objectives include exploring its effectiveness in a wider range of organic reactions, improving reaction yields and selectivity, and developing recyclable catalytic systems to improve the sustainability of chemical manufacturing processes. swadeshconsumer.com
Finally, in the context of Interfacial Science and Colloid Chemistry , a key objective is to precisely control the self-assembly and interfacial behavior of this compound. This includes studying its interaction with biomolecules and its role in the formation and stabilization of emulsions and nanoparticles, which is critical for applications in drug delivery and advanced material synthesis. nih.gov These research paradigms highlight a clear trajectory towards creating more sophisticated, efficient, and sustainable applications for this compound.
Structure
2D Structure
Properties
CAS No. |
2016-50-4 |
|---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
N,N-dimethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H |
InChI Key |
BFDDMZKDAIOGFP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(C)C.Cl |
Canonical SMILES |
CCCCCCCC[NH+](C)C.[Cl-] |
Related CAS |
7378-99-6 (Parent) |
Origin of Product |
United States |
Synthetic Pathways and Advanced Preparative Methodologies for Octyldimethylammonium Chloride
Established Synthetic Routes to Octyldimethylammonium Chloride and Related Quaternary Ammonium (B1175870) Salts
The preparation of this compound and similar quaternary ammonium salts primarily relies on well-established chemical reactions, which have been refined over time for improved efficiency and yield.
Alkylation Reactions of Tertiary Amines with Octyl Halides
The most prevalent method for synthesizing quaternary ammonium salts is the Menshutkin reaction, a process that involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgscienceinfo.com This bimolecular nucleophilic substitution (SN2) reaction forms a new carbon-nitrogen bond, resulting in a permanently charged quaternary ammonium cation. scienceinfo.comnih.govwikipedia.org
For this compound, two primary pathways utilizing this reaction exist:
Alkylation of Dimethyloctylamine: This involves the reaction of the tertiary amine, N,N-dimethyloctylamine, with a methylating agent such as methyl chloride.
Alkylation of Dimethylamine (B145610): This pathway uses an octyl halide, such as 1-chlorooctane, to alkylate dimethylamine.
The reactivity of the alkyl halide is a critical factor in the Menshutkin reaction, with the leaving group's ability following the trend: I⁻ > Br⁻ > Cl⁻. wikipedia.org Consequently, alkyl iodides are the most reactive, followed by bromides and then chlorides. wikipedia.org The reaction is typically performed in a polar solvent to facilitate the stabilization of the charged transition state and products. wikipedia.org
A general representation of the Menshutkin reaction is: R₃N + R'X → [R₃NR']⁺X⁻ (where R is an alkyl group, R' is the alkyl group being added, and X is a halide)
Alternative Synthetic Approaches and Reaction Optimization
Beyond the classic Menshutkin reaction, other synthetic strategies have been developed. One such alternative involves the reaction of tertiary amines with alkylene oxides in the presence of water or with vicinal halohydrins. google.com
Optimization of reaction conditions is key to maximizing yield and purity. Key parameters that are often adjusted include:
Temperature: For the synthesis of this compound from dimethylamine and 1-chlorooctane, a temperature range of 40–60°C is often employed.
Molar Ratio: A slight excess of the alkylating agent, for instance, a 1:1.2 molar ratio of amine to alkyl halide, can drive the reaction to completion.
Solvent Choice: While polar solvents are generally preferred, the choice of a specific solvent can significantly impact the reaction. Butanone has been identified as a convenient solvent for the synthesis and recrystallization of QACs. jcu.cz Chlorinated solvents like chloroform (B151607) should be used with caution as they can potentially react with tertiary amines. wikipedia.org
Catalysis: Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the reaction rate in certain systems. francis-press.com
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a method to significantly reduce reaction times and often eliminates the need for a solvent. researchgate.net
Table 1: Comparison of Synthetic Parameters for Quaternary Ammonium Salts
| Parameter | Conventional Method (Menshutkin) | Alternative Method (Halohydrin) | Optimized Approach |
|---|---|---|---|
| Reactants | Tertiary Amine + Alkyl Halide wikipedia.org | Tertiary Amine + Vicinal Halohydrin google.com | Varies; may include functionalized precursors |
| Typical Solvent | Polar solvents (e.g., alcohols) wikipedia.org | Aqueous system google.com | Butanone jcu.cz, or solvent-free tandfonline.com |
| Temperature | Varies, often elevated | 40°C to 100°C google.com | Optimized for specific reaction (e.g., 55°C) francis-press.com |
| Catalyst | Often not required | Not typically specified | Phase transfer catalysts francis-press.com |
| Reaction Time | Several hours to days wikipedia.org | Not specified | Can be reduced with microwave synthesis researchgate.net |
Innovative Synthetic Strategies for Tailored this compound Derivatives
Modern synthetic chemistry focuses on creating molecules with specific functionalities and employing sustainable practices. This has led to the development of innovative strategies for producing tailored QAC derivatives and implementing greener synthetic routes.
Design and Synthesis of Functionalized this compound Derivatives
The core structure of this compound can be modified to impart new properties or to allow for its incorporation into larger molecular architectures. This is achieved by introducing various functional groups.
Incorporation of Carboxylic or Silane Groups: Functionalized QACs can be synthesized by reacting a tertiary amine with an alkyl halide that already contains a functional group like a carboxylic acid or an organosilane. nih.gov This creates a monomer that can be polymerized or attached to surfaces.
Sulfonation: The synthesis of sulfonated QACs has been reported, which can alter the surfactant properties of the molecule. francis-press.com
Biodegradable Derivatives: To address environmental concerns, QACs containing labile functional groups such as ester or thioether bonds have been designed. rsc.org These bonds are more susceptible to hydrolysis, leading to environmentally degradable products. rsc.org
Polymeric Derivatives: this compound moieties can be incorporated into polymers. For example, QAS-containing chain extenders can be used in the synthesis of polyurethanes, creating materials with intrinsic antimicrobial properties. acs.orgnih.gov Similarly, natural polymers like chitosan (B1678972) can be chemically modified with QACs to enhance their properties. semanticscholar.orgresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of QAC synthesis, these principles are applied in several ways:
Use of Greener Reagents: Traditional methylating agents like methyl halides are often toxic. Dimethyl carbonate (DMC) has emerged as a non-toxic, environmentally benign alternative. acs.org
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and reduces the environmental footprint. Solid-state synthesis, where reagents are ground together, is one such approach. tandfonline.com
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Aqueous-mediated N-alkylation reactions, using a mild base like sodium bicarbonate to prevent the hydrolysis of the alkyl halide, have been developed. researchgate.net
Renewable Feedstocks: Research is ongoing into the use of renewable resources for the synthesis of QACs. ulisboa.pt
Design for Degradation: As mentioned previously, designing molecules with built-in degradability is a key green chemistry strategy to prevent the persistence of chemicals in the environment. rsc.org
Characterization of Synthetic Products through Advanced Spectroscopic and Chromatographic Techniques
The confirmation of the structure and the assessment of the purity of synthesized this compound and its derivatives are accomplished using a suite of modern analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. jcu.czrsc.org ¹H NMR spectra provide information on the integration of the alkyl chain protons and the signals from the methyl groups attached to the nitrogen. acs.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, further confirming the structure. nih.govnist.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. jcu.czfrancis-press.commdpi.com For QACs, the C-N bond vibration is a key feature. researchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the quaternary ammonium cation. nih.govnih.gov It provides a precise mass-to-charge ratio, which is crucial for identification. science.gov
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both the purification of synthetic products and for quantitative analysis to determine purity. ulisboa.ptdss.go.th A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS): While QACs themselves are not volatile enough for direct GC analysis, they can be analyzed after a chemical derivatization step. For instance, Hofmann degradation can convert the QAC into a volatile tertiary amine, which can then be analyzed by GC/MS. dss.go.th
Ion Chromatography (IC): This technique is specifically used to quantify the concentration of the counter-ion, in this case, chloride, to ensure the correct stoichiometry of the salt.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment of protons and carbons, confirmation of connectivity. | jcu.cz, nist.gov |
| FTIR Spectroscopy | Functional Group Identification | Presence of characteristic bonds (e.g., C-N, C-H). | francis-press.com, mdpi.com |
| Mass Spectrometry (ESI-MS) | Molecular Weight Determination | Precise mass-to-charge ratio of the cation. | nih.gov, nih.gov |
| HPLC | Purification and Quantification | Purity of the compound, separation from impurities. | ulisboa.pt, dss.go.th |
| GC/MS (after derivatization) | Structural Confirmation and Quantification | Analysis of volatile degradation products. | dss.go.th |
| Ion Chromatography | Anion Quantification | Concentration of the chloride counter-ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. slideshare.netresearchgate.net
¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical environment of each proton is revealed through its chemical shift (δ). For this compound, the spectrum would characteristically show signals for the protons of the octyl chain and the methyl groups attached to the nitrogen atom. The terminal methyl group of the octyl chain would appear as a triplet, while the methylene (B1212753) groups adjacent to it would be a multiplet. The methylene group attached to the positively charged nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the quaternary ammonium group. The N-methyl protons would typically appear as a singlet at a distinct chemical shift.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbons in the octyl chain would be observed in the aliphatic region of the spectrum. Similar to ¹H NMR, the carbon atom bonded to the nitrogen would be deshielded and appear at a lower field. The carbons of the two methyl groups attached to the nitrogen would be equivalent and thus produce a single signal.
The precise chemical shifts can be influenced by the solvent used for the analysis. washington.edusigmaaldrich.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.0-3.3 | ~50-55 |
| N-CH₂- | ~3.2-3.5 | ~60-65 |
| -CH₂- (internal) | ~1.2-1.7 | ~22-32 |
| -CH₃ (terminal) | ~0.8-0.9 | ~14 |
Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. vscht.cz The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
C-H Stretching: Alkanes typically show C-H stretching vibrations in the region of 2850–3000 cm⁻¹. libretexts.orgpressbooks.pub The octyl chain of the molecule will exhibit strong absorptions in this area.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the quaternary ammonium group is expected to appear in the fingerprint region of the spectrum, which is generally between 1400 and 1000 cm⁻¹. researchgate.net
C-H Bending: The bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups occur at approximately 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. orgchemboulder.comlibretexts.org
The absence of certain peaks, such as N-H stretching bands (around 3300-3500 cm⁻¹), confirms the quaternary nature of the ammonium nitrogen, as there are no hydrogens directly attached to it. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Alkyl C-H | Stretching | 2850 - 3000 | Strong |
| Methylene C-H | Bending (Scissoring) | ~1465 | Medium |
| Methyl C-H | Bending (Rocking) | ~1375 | Medium |
| C-N | Stretching | 1000-1250 | Medium to Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS provides definitive confirmation of its molecular structure. nih.gov
In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to the cationic portion of the molecule, which is the octyldimethylammonium ion. The chloride counter-ion is generally not observed in positive-ion mode mass spectrometry. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the cation. physicsandmathstutor.com
Fragmentation patterns observed in the mass spectrum offer further structural information. whitman.edulibretexts.org Common fragmentation pathways for quaternary ammonium compounds involve the loss of alkyl groups. For this compound, characteristic fragments would result from the cleavage of the octyl chain and the loss of methyl groups.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). measurlabs.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental formula of the octyldimethylammonium cation, distinguishing it from other ions with the same nominal mass. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data for Octyldimethylammonium Cation
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Observed in |
| [C₁₀H₂₄N]⁺ | C₁₀H₂₄N | 158.1903 | MS, HRMS |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities or related compounds. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. phenomenex.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like quaternary ammonium salts. conquerscientific.com A common approach for this compound is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, sometimes with an acid modifier like formic or phosphoric acid. sielc.com Detection can be achieved using various detectors, including a UV detector (if the molecule has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS). sielc.comhelixchrom.com LC-MS, in particular, offers high sensitivity and selectivity for quantifying and identifying the compound and any related impurities. google.com
Gas Chromatography (GC): While quaternary ammonium salts themselves are not volatile, GC can be used for their analysis after a chemical modification step. For instance, Hofmann degradation can convert the quaternary amine into a corresponding volatile tertiary amine, which can then be analyzed by GC. dss.go.th This method, often coupled with mass spectrometry (GC-MS), provides excellent separation and identification capabilities. dss.go.th
The choice between HPLC and GC depends on the specific analytical requirements, including the nature of potential impurities and the desired sensitivity. phenomenex.com The validation of these chromatographic methods ensures their accuracy, precision, and robustness for quality control purposes. iaea.org
Interactive Data Table: Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water with Formic Acid | MS, ELSD, UV |
| GC (after derivatization) | DB-5MS (or similar) | Helium | MS (FID also possible) |
Colloidal and Interfacial Science of Octyldimethylammonium Chloride
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) spontaneously self-assemble into organized aggregates called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic tails of the surfactant and the surrounding polar solvent molecules.
Determinants of Micelle Formation in Aqueous and Non-Aqueous Systems
Several factors influence the formation and characteristics of octyldimethylammonium chloride micelles:
Molecular Structure: The balance between the hydrophilic head group and the hydrophobic tail is crucial. The relatively short octyl chain of this compound results in a higher CMC compared to its longer-chain homologues. This is because a smaller hydrophobic driving force for aggregation needs to be overcome.
Solvent Polarity: In aqueous systems, the pronounced hydrophobic effect is the primary driver for micellization. In non-aqueous, polar solvents, the solvophobic effect is weaker, leading to a higher CMC or even the absence of micellization. In nonpolar solvents, reverse micelles may form, with the hydrophilic head groups forming a core to encapsulate any polar molecules present, while the hydrophobic tails extend into the nonpolar solvent.
Counterion: The chloride counterion in this compound is relatively weakly binding to the micellar surface compared to more hydrophobic anions. Stronger counterion binding would lead to a reduction in the electrostatic repulsion between the positively charged head groups, thereby lowering the CMC.
Table 1: Critical Micelle Concentration (CMC) of Representative Cationic Surfactants
| Surfactant | CMC (mM) in Water at 25°C |
|---|---|
| Decyltrimethylammonium bromide | 65 |
| Dodecyltrimethylammonium (B156365) bromide | 16 |
| Hexadecyltrimethylammonium bromide | 0.92 |
Note: This table presents data for analogous compounds to illustrate the effect of alkyl chain length on CMC. Specific experimental data for this compound was not found in the reviewed sources.
Thermodynamic Aspects of this compound Micellization
The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) provide insight into the spontaneity and driving forces of this process. These parameters are related by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
The enthalpy of micellization (ΔH°mic) for ionic surfactants is often small and can be either exothermic or endothermic. It reflects the balance of various energetic contributions, including the breaking of water-water hydrogen bonds, van der Waals interactions between the hydrophobic tails in the micelle core, and electrostatic interactions between the charged head groups and counterions.
While specific thermodynamic data for this compound is not available, studies on similar surfactants like dodecyltrimethylammonium chloride show that ΔG°mic is always negative and the process is entropically driven. nih.gov
Influence of Environmental Parameters on Micellar Aggregation
The micellization of this compound is sensitive to changes in its environment:
Temperature: The effect of temperature on the CMC of ionic surfactants is complex and often exhibits a U-shaped curve. nih.gov Initially, an increase in temperature can lead to a decrease in the CMC. This is attributed to the disruption of the structured water layer around the hydrophobic chains, which enhances the hydrophobic effect and favors micellization. However, at higher temperatures, the increased thermal motion of the surfactant molecules can disrupt the organized micellar structure, leading to an increase in the CMC. nih.gov
Electrolytes: The addition of an electrolyte, such as sodium chloride, to a solution of this compound will decrease its CMC. The added salt increases the concentration of counterions (Cl⁻) in the solution. These counterions screen the electrostatic repulsion between the positively charged head groups at the micelle surface, allowing the surfactant molecules to pack more closely and form micelles at a lower concentration. ekb.egekb.eg The magnitude of this effect depends on the concentration and valency of the added electrolyte.
Adsorption Phenomena at Interfaces
The surface activity of this compound is also evident in its tendency to adsorb at various interfaces, such as the liquid-air and solid-liquid interfaces. This adsorption alters the properties of the interface, a phenomenon that is harnessed in many practical applications.
Surface Tension Reduction Mechanisms at Liquid-Air Interfaces
In an aqueous solution, this compound molecules preferentially accumulate at the liquid-air interface. The hydrophobic octyl tails orient themselves away from the water and towards the air, while the hydrophilic dimethylammonium head groups remain in the aqueous phase. This arrangement disrupts the cohesive hydrogen bonding network of the water molecules at the surface, leading to a reduction in the surface tension of the solution. wikipedia.org
As the concentration of this compound increases, the interface becomes more populated with surfactant molecules, resulting in a progressive decrease in surface tension. This continues until the interface becomes saturated with a monolayer of surfactant molecules. At this point, any further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant at its minimum value. This concentration corresponds to the CMC. wikipedia.org The effectiveness of a surfactant in reducing surface tension is a key measure of its performance.
Adsorption at Solid-Liquid Interfaces: Theoretical Models and Experimental Validations
The adsorption of this compound onto a solid surface from a liquid phase is a complex process influenced by the nature of the solid substrate, the solvent, and the surfactant itself. As a cationic surfactant, its adsorption is particularly significant on negatively charged surfaces due to favorable electrostatic interactions.
The adsorption process can often be described by various theoretical models, such as the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. The Freundlich isotherm is an empirical model that can describe multilayer adsorption on heterogeneous surfaces.
Experimental validation of these models for the adsorption of quaternary ammonium (B1175870) compounds on surfaces like cotton has been conducted. researchgate.net These studies show that the adsorption is influenced by factors such as pH, temperature, and the presence of electrolytes. For instance, increasing the temperature and the concentration of salts in the solution can reduce the adsorption of the cationic surfactant onto a negatively charged surface. researchgate.net This is because the increased thermal energy can overcome the electrostatic attraction, and the added salt ions can compete with the surfactant for adsorption sites.
The structure of the adsorbed layer can also evolve with increasing surfactant concentration. At low concentrations, individual surfactant molecules may adsorb. As the concentration increases, they can form aggregates on the surface, such as hemimicelles (hemispherical aggregates) and admicelles (bilayer-like structures). These surface aggregates can significantly modify the properties of the solid surface, such as its wettability.
Advanced Characterization of Aggregation Structures
The spontaneous self-assembly of this compound into micelles and other supramolecular structures in solution is a phenomenon of significant interest in colloidal and interfacial science. Understanding the size, shape, and internal organization of these aggregates is crucial for predicting and controlling their behavior in various applications. Advanced characterization techniques provide detailed insights into these nanoscale structures, moving beyond simple confirmation of micelle formation to offer quantitative and morphological data. Techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS) are powerful tools for elucidating the intricate details of these aggregation structures.
Dynamic Light Scattering (DLS) for Micellar Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of micelles and other nanoparticles in solution. malvernpanalytical.com The method works by measuring the intensity fluctuations of laser light scattered by particles undergoing Brownian motion. mdpi.com Larger particles move more slowly, causing the intensity of scattered light to fluctuate at a lower frequency, while smaller, faster-moving particles cause rapid fluctuations. Analysis of these fluctuations allows for the calculation of the particle's hydrodynamic diameter (Z-average diameter) and the polydispersity index (PDI), which indicates the breadth of the size distribution. malvernpanalytical.com
The size of micelles, including those formed by cationic surfactants similar to this compound, is influenced by various factors such as surfactant concentration, pH, temperature, and the ionic strength of the solution. malvernpanalytical.commuser-my.com For instance, studies on dodecyltrimethylammonium bromide (DTAB), another cationic surfactant, have shown that increasing the surfactant concentration can lead to a gradual decrease in the measured micelle size due to high charge repulsion forces between the micelles, which increases their diffusion speed. malvernpanalytical.com
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactants begin to form micelles spontaneously. hubspot.netwikipedia.org DLS can be used to study the effect of concentration on micelle size above the CMC. malvernpanalytical.com The hydrodynamic diameter of micelles is a critical piece of information, and DLS provides a reliable method for its measurement. For example, measurements on various surfactant micelles have yielded hydrodynamic diameters in the nanometer range, illustrating the technique's sensitivity. malvernpanalytical.com
Table 1: Illustrative DLS Data for Cationic Surfactant Micelles (Dodecyltrimethylammonium Bromide in 0.1M NaBr)
| DTAB Concentration (mM) | Z-Average Diameter (nm) |
| 20 | 4.5 |
| 50 | 4.2 |
| 100 | 3.8 |
| 150 | 3.5 |
| 200 | 3.2 |
This table is generated based on trend data for illustrative purposes. The data shows a decrease in measured micelle size with increasing surfactant concentration for DTAB, a phenomenon attributed to increased inter-micellar repulsion. malvernpanalytical.com
Transmission Electron Microscopy (TEM) for Aggregate Morphology
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to directly visualize the morphology and structure of nanoscale materials, including surfactant aggregates. nih.govdntb.gov.ua By passing a beam of electrons through an ultrathin sample, TEM can produce high-resolution, two-dimensional images of the aggregates, revealing their shape, size, and arrangement. nih.gov
For surfactant solutions, samples for TEM are typically prepared by negative staining or by vitrification (cryo-TEM). nih.gov In negative staining, the sample is treated with a heavy metal salt solution that surrounds the aggregates, creating contrast and allowing their shape to be clearly observed. nih.gov This method can sometimes introduce artifacts due to the drying process. nih.gov Cryo-TEM, where the sample is rapidly frozen in a vitrified (non-crystalline) state, preserves the aggregates in their native solution environment, providing a more accurate representation of their morphology. nih.gov
TEM studies can reveal a variety of aggregate morphologies depending on the surfactant and solution conditions. While simple spherical micelles are common, other structures like worm-like or rod-like micelles, vesicles, and more complex networks can also be observed. nih.govresearchgate.net For instance, TEM has been used to characterize the amorphous but detailed structures of antibody aggregates, distinguishing between compact, globular structures in negatively stained samples and extended, branched networks in frozen-hydrated samples. nih.gov This level of detail is crucial for understanding how changes in formulation or environmental conditions affect the self-assembly behavior of surfactants like this compound.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Architecture
Small-Angle X-ray Scattering (SAXS) is a fundamental analytical technique for investigating the structure of materials on a length scale from angstroms to hundreds of nanometers. nih.govmpg.de It is particularly well-suited for studying the shape, size, and internal arrangement of self-assembled structures like micelles in solution. nih.govnih.gov SAXS provides ensemble-averaged structural information about the particles in a non-destructive manner. researchgate.net
In a SAXS experiment, a collimated X-ray beam is passed through the sample, and the scattered X-rays are recorded at very small angles (typically less than a few degrees). nih.gov The resulting scattering pattern is a function of the electron density differences within the sample. For a micellar solution, this contrast is between the surfactant aggregates and the surrounding solvent. By analyzing the scattering curve (intensity vs. scattering angle), detailed information about the supramolecular architecture can be extracted. nih.govresearchgate.net
SAXS data can be used to determine:
Internal Structure: SAXS can provide information about the core and shell structure of a micelle, including the radius of the hydrophobic core.
Inter-micellar Interactions: At higher concentrations, peaks may appear in the scattering pattern, which relate to the average distance between micelles, providing insight into their packing and ordering in solution. koreascience.krsemanticscholar.org
Studies on various surfactant systems have demonstrated the power of SAXS in revealing structural transitions. For instance, SAXS has been used to show the progression from spherical to rod-like micellar structures as salt concentration is increased in solutions of sodium dodecyl sulfate (B86663). nih.gov Similarly, for ionic liquids with long alkyl chains, SAXS has revealed nanoscale ordering corresponding to interdigitated bilayers. rsc.org This type of detailed structural information is vital for understanding the colloidal behavior of this compound.
Octyldimethylammonium Chloride in Advanced Materials Science and Engineering
Development of Surfactant-Templated Materials
Octyldimethylammonium chloride, as a cationic surfactant, plays a crucial role in the bottom-up fabrication of highly ordered porous materials. Its amphiphilic nature, possessing a hydrophilic ammonium (B1175870) head group and a hydrophobic octyl tail, allows it to self-assemble into micelles in solution. These micellar aggregates act as templates or "structure-directing agents" around which inorganic precursors can polymerize, leading to the formation of materials with precisely controlled pore sizes and structures after removal of the organic template.
Synthesis of Mesoporous Materials Using this compound as a Structure-Directing Agent
The synthesis of mesoporous materials, particularly mesoporous silica (B1680970), is a prominent application of this compound. sigmaaldrich.com In a typical synthesis, the surfactant is dissolved in a solvent (often a water-alcohol mixture) to form liquid crystalline micellar structures. sigmaaldrich.com An inorganic silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced into this solution. sigmaaldrich.com The inorganic species hydrolyzes and condenses around the surfactant micelles. researchgate.net The electrostatic interactions between the positively charged headgroups of the this compound and the negatively charged silicate (B1173343) species guide the formation of an ordered organic-inorganic composite. researchgate.net Subsequent removal of the surfactant template, usually through calcination or solvent extraction, results in a solid material with a regular arrangement of uniform mesopores. sigmaaldrich.com
The characteristics of the resulting mesoporous material, such as pore size and surface area, are influenced by the properties of the surfactant used. For instance, the length of the alkyl chain of the surfactant molecule can dictate the nature of the final silicate product. researchgate.net Shorter alkyl chains may lead to the formation of microporous zeolitic materials, while longer chains, like the octyl group in this compound, favor the formation of mesoporous molecular sieves such as MCM-41 at specific synthesis temperatures. researchgate.net
Table 1: Influence of Surfactant Alkyl Chain Length on Silicate Product Formation
| Alkyl Chain Length (n) | Typical Product at 100°C |
| 6 | Amorphous or Microporous Zeolitic Materials (e.g., ZSM-5) |
| 8, 10, 12, 14, 16 | Mesoporous Molecular Sieves (e.g., MCM-41) |
This table illustrates the general trend of how the alkyl chain length of the quaternary ammonium surfactant influences the resulting porous material structure under specific synthesis conditions.
Research has demonstrated the successful preparation of hexagonally ordered mesoporous silica (MCM-41) using octyltrimethylammonium (B97695) chloride at specific molar ratios of surfactant to silica. researchgate.net These materials exhibit high surface areas, often exceeding 1000 m²/g, and well-defined pore diameters in the mesoporous range (2-50 nm). sigmaaldrich.com
Fabrication of Hybrid Organic-Inorganic Architectures
The principles of surfactant-templating extend to the fabrication of more complex hybrid organic-inorganic architectures. These materials integrate organic functionalities within an inorganic matrix, offering a synergistic combination of properties. ias.ac.in The sol-gel process is a versatile method for creating these hybrids at low temperatures, which allows for the incorporation of thermally sensitive organic molecules. mdpi.comresearchgate.net
In this context, this compound can serve a dual role. Firstly, as a structure-directing agent, it guides the formation of the porous inorganic framework as described previously. Secondly, the organic cations can be incorporated into the final material, or other organic molecules can be co-condensed with the inorganic precursors to impart specific functionalities. sigmaaldrich.com This "one-pot synthesis" approach allows for the simultaneous control over the mesostructure and the chemical nature of the pore surfaces. sigmaaldrich.com
The fabrication of these hybrid materials involves the co-condensation of a primary inorganic precursor (e.g., TEOS) with an organosilane, which contains a non-hydrolyzable organic group covalently bonded to silicon (e.g., R-Si(OR')₃). researchgate.net The presence of the surfactant template organizes these precursors into a mesostructured composite. Upon removal of the template, the organic groups remain covalently attached to the pore walls, creating a functionalized hybrid material. researchgate.net
Table 2: Components in the Synthesis of Functionalized Hybrid Organic-Inorganic Materials
| Component | Role | Example |
| Structure-Directing Agent | Forms micellar templates for pore structure | This compound |
| Inorganic Precursor | Forms the primary inorganic matrix | Tetraethyl orthosilicate (TEOS) |
| Organosilane | Provides organic functionality | RSi(OR')₃ |
| Solvent | Medium for hydrolysis and condensation | Water/Ethanol mixture |
This table outlines the key components and their functions in the synthesis of hybrid organic-inorganic materials via a surfactant-templated sol-gel process.
Polymer Science and Composite Materials
In the realm of polymer science, the incorporation of quaternary ammonium compounds like this compound into polymer structures imparts cationic properties, which are desirable for a range of applications, including the modification of natural polymers and the synthesis of functional copolymers for use as flocculants and coagulants.
Cationic Starch Derivatives and Quaternized Celluloses
Natural polymers such as starch and cellulose (B213188) can be chemically modified to introduce positive charges, thereby enhancing their utility in various industrial processes. researchgate.net This cationization is typically achieved by reacting the hydroxyl groups of the polymer backbone with a reagent containing a quaternary ammonium group. While specific examples using this compound are not prevalent in the reviewed literature, analogous reagents like 2,3-epoxypropyltrimethylammonium chloride (EPTAC) or glycidyltrimethylammonium chloride (GTMAC) are commonly employed. researchgate.netbohrium.commdpi.com
The synthesis of cationic starch involves the etherification of starch with the quaternizing agent in the presence of a catalyst, such as sodium hydroxide. researchgate.net The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants. bohrium.com The resulting cationic starches exhibit improved properties, such as enhanced solubility and the ability to interact with negatively charged surfaces. nih.gov
Similarly, cellulose can be quaternized to produce cationic cellulose derivatives. mdpi.comnih.gov The introduction of quaternary ammonium groups enhances the polymer's interaction with anionic species and can improve its water solubility and dispersibility. nih.govmdpi.com
Table 3: Common Reagents for the Cationization of Starch and Cellulose
| Reagent | Chemical Name |
| EPTAC | 2,3-epoxypropyltrimethylammonium chloride |
| GTMAC | Glycidyltrimethylammonium chloride |
| CHPTAC | 3-chloro-2-hydroxypropyltrimethylammonium chloride |
This table lists common quaternizing agents used to synthesize cationic derivatives of natural polymers like starch and cellulose.
Synthesis and Characterization of Copolymers Incorporating this compound Moieties
Copolymers containing this compound moieties can be synthesized through various polymerization techniques, such as free-radical polymerization. In this process, a monomer containing the this compound group would be copolymerized with one or more other monomers to create a polymer with tailored properties.
While direct examples of copolymers with this compound are not extensively detailed in the provided search context, the synthesis and characterization of copolymers with similar cationic monomers, such as dimethyl diallyl ammonium chloride (DMDAAC), provide a representative framework. nih.goviaea.org The synthesis typically involves reacting the monomers in a suitable solvent with a radical initiator. ijcce.ac.ir
The resulting copolymers are characterized by a variety of analytical techniques to determine their structure, composition, and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the incorporation of the different monomer units into the copolymer chain and to determine the copolymer composition. ijcce.ac.irnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the characteristic functional groups present in the copolymer, confirming its chemical structure. ijcce.ac.ir
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized copolymers. ijcce.ac.ir
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Thermal Analysis (DMTA) are used to measure the glass transition temperature (Tg) of the copolymers, which provides insight into their thermal properties and chain mobility. ijcce.ac.ir
This compound in Polymeric Flocculants and Coagulants
The cationic nature of polymers incorporating this compound moieties makes them effective as flocculants and coagulants in water and wastewater treatment. genesiswatertech.combehnmeyer.com These positively charged polymers can neutralize the negative surface charges of suspended colloidal particles in water. wcs-group.co.uk This charge neutralization destabilizes the particles, allowing them to aggregate into larger flocs that can be more easily removed by sedimentation or filtration. genesiswatertech.combehnmeyer.com
In addition to charge neutralization, high molecular weight cationic polymers can also function through a bridging mechanism. mdpi.com The long polymer chains can adsorb onto multiple particles simultaneously, effectively forming bridges between them and promoting the formation of larger, more robust flocs. nih.gov
The effectiveness of a polymeric flocculant depends on factors such as its molecular weight, charge density, and the nature of the suspended particles. nih.gov Organic polymeric flocculants, such as those based on quaternary ammonium compounds, are often used in conjunction with or as an alternative to inorganic coagulants like aluminum sulfate (B86663) or ferric chloride. wcs-group.co.uk They can be highly efficient, requiring lower dosages and producing less sludge compared to their inorganic counterparts. behnmeyer.comnih.gov
Table 4: Mechanisms of Flocculation by Cationic Polymers
| Mechanism | Description |
| Charge Neutralization | The positive charges on the polymer neutralize the negative surface charges of suspended particles, reducing electrostatic repulsion and allowing them to aggregate. wcs-group.co.uk |
| Bridging | Long polymer chains adsorb onto multiple particles, physically linking them together to form larger flocs. mdpi.com |
This table describes the primary mechanisms by which cationic polymers, including those with this compound moieties, induce flocculation.
Corrosion Inhibition Mechanisms and Formulations
This compound, a cationic surfactant belonging to the quaternary ammonium compound family, functions as an effective corrosion inhibitor for various metals and alloys. Its mechanism of action is primarily centered on the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is driven by the electrostatic attraction between the positively charged quaternary ammonium head group and a negatively charged metal surface, as well as van der Waals interactions involving the hydrophobic octyl chain. The result is a reduction in both anodic metal dissolution and cathodic hydrogen evolution reactions, classifying it as a mixed-type inhibitor.
The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface and form a stable, dense protective layer. The adsorption of quaternary ammonium compounds like this compound on metal surfaces is a complex process involving both physical and chemical interactions.
Adsorption Isotherms and Thermodynamic Considerations:
Experimental data for closely related long-chain quaternary ammonium compounds consistently show that their adsorption behavior can be described by the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. The Langmuir isotherm is expressed by the equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A larger K_ads value signifies stronger adsorption and, consequently, better inhibition efficiency.
The spontaneity and strength of the adsorption are further elucidated by the standard Gibbs free energy of adsorption (ΔG°ads), calculated using the equation:
ΔG°ads = -RT ln(55.5 K_ads)
The value of 55.5 represents the molar concentration of water in the solution. The sign and magnitude of ΔG°ads indicate the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged molecule and the metal surface. Values around -40 kJ/mol or more negative suggest chemisorption, involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. For many quaternary ammonium compounds, the calculated ΔG°ads values fall between -20 and -40 kJ/mol, indicating a mixed adsorption mechanism involving both physisorption and chemisorption. mdpi.comresearchgate.net
For instance, studies on Didecyldimethylammonium chloride (DDAC), a close analogue, have demonstrated that its adsorption on aluminum alloy surfaces follows the Langmuir isotherm, with a Gibbs free energy calculation pointing to a mechanism governed by both physical and chemical adsorption. chemicalpapers.com
Interactive Data Table: Adsorption Characteristics of a Representative Quaternary Ammonium Corrosion Inhibitor (Note: Data presented is for Didecyldimethylammonium Chloride (DDAC) on an aluminum alloy as a representative example due to the lack of specific published data for this compound.)
| Parameter | Value | Significance |
| Adsorption Isotherm Model | Langmuir | Indicates monolayer adsorption on the metal surface. |
| Adsorption Type | Mixed (Physical and Chemical) | Combines electrostatic attraction and covalent bonding for a stable protective film. |
| Inhibition Type | Mixed (Anodic and Cathodic) | Suppresses both metal dissolution and hydrogen evolution reactions. |
Quantum Chemical Calculations:
Theoretical studies using Density Functional Theory (DFT) provide deeper insight into the inhibitor-metal interaction at a molecular level. These calculations help identify the active sites of the inhibitor molecule responsible for adsorption. For quaternary ammonium compounds, the positively charged nitrogen atom is a primary center for electrostatic interaction. chemicalpapers.com Furthermore, quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are correlated with inhibition efficiency. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, indicating stronger chemisorption. A lower energy gap (ΔE = ELUMO - EHOMO) implies higher reactivity of the molecule, which often translates to better inhibition performance. researchgate.net
The performance of this compound as a corrosion inhibitor can be significantly enhanced through synergistic interactions when combined with other chemical species, particularly halide ions.
The mechanism of synergism, especially with iodide ions (I⁻), is well-documented for cationic surfactants. researchgate.netnih.gov In acidic solutions, the metal surface is often positively charged, which would typically repel the cationic headgroup of the octyldimethylammonium ion. However, halide ions, being negatively charged, adsorb onto the positively charged metal surface first. This initial adsorption of anions creates an excess negative charge on the surface, which in turn facilitates the strong electrostatic adsorption of the cationic inhibitor molecules. This cooperative adsorption leads to a more compact and stable protective film than either component could form alone, resulting in a substantial increase in inhibition efficiency.
The degree of synergism can be evaluated using the synergism parameter (S), calculated with the formula:
S = (1 - I1+2) / (1 - I'1+2)
where I1+2 is the inhibition efficiency of the combined inhibitors, and I'1+2 is the inhibition efficiency of the individual components. A value of S > 1 indicates a synergistic effect. For example, the combination of the ionic liquid Aliquat 336 (N‐methyl‐N,N,N‐trioctylammonium chloride) and iodide ions has been shown to produce a remarkable rise in inhibition efficiency, from 96.53% to 99.03%, demonstrating a clear synergistic action. researchgate.net
Interactive Data Table: Synergistic Corrosion Inhibition (Note: The data below illustrates the synergistic effect between a related quaternary ammonium compound (Aliquat 336) and potassium iodide (KI) on carbon steel.)
| Inhibitor System | Concentration | Inhibition Efficiency (%) | Synergism |
| Aliquat 336 | 12 x 10⁻⁶ M | 96.53 | - |
| Aliquat 336 + KI | 12 x 10⁻⁶ M + 3.01 x 10⁻⁴ M | 99.03 | Synergistic effect observed |
Colloidal Stability and Dispersion Science in Material Processing
In advanced materials processing, such as the manufacturing of ceramics or composite materials, achieving a stable and uniform dispersion of fine particles in a liquid medium is critical. researchgate.netsemanticscholar.org Agglomeration of particles can lead to defects in the final product, compromising its mechanical and physical properties. This compound, as a cationic surfactant, plays a crucial role in controlling colloidal stability.
When introduced into a suspension of particles (e.g., silica, alumina, or silicon carbide), the octyldimethylammonium cations adsorb onto the particle surfaces. rsc.org Many ceramic and metallic particles carry a negative surface charge in aqueous media at neutral or alkaline pH. The positively charged headgroup of the surfactant is electrostatically attracted to these negative sites. This adsorption has two primary effects that enhance dispersion stability:
Electrostatic Stabilization : The adsorption of the cationic surfactant neutralizes the negative surface charge and, at sufficient concentrations, imparts a net positive charge to the particles. This results in strong electrostatic repulsion between adjacent particles, preventing them from approaching one another and agglomerating. The magnitude of this surface charge is quantified by the zeta potential. A higher absolute zeta potential (typically > ±30 mV) is indicative of a more stable colloidal dispersion. rsc.org
Steric Stabilization : The octyl chains of the adsorbed surfactant molecules extend into the surrounding liquid. When two particles come close, the interpenetration of these hydrocarbon layers leads to an increase in free energy (an unfavorable osmotic effect), creating a repulsive force that keeps the particles apart. This mechanism, known as steric hindrance, complements electrostatic stabilization.
The combined effect is often referred to as electrosteric stabilization. For instance, a related polymer, poly(diallyldimethylammonium chloride) (PDADMAC), has been effectively used to disperse silicon carbide (SiC) particles. Adsorption of PDADMAC rendered the SiC surface positively charged over a wide pH range, leading to a stable suspension suitable for high-quality ceramic processing. rsc.org
Interactive Data Table: Effect of Cationic Dispersant on Particle Surface Properties (Note: This table presents generalized data illustrating the principle of how a cationic surfactant like this compound alters the surface properties of negatively charged particles like silica to achieve dispersion.)
| Condition | Surface Charge | Zeta Potential (mV) | Colloidal Stability |
| Uncoated Silica Particles (in water, pH 7) | Negative | -30 to -50 | Moderate to High |
| Silica Particles + this compound | Positive | +30 to +50 | High |
Environmental Fate and Degradation Pathways of Octyldimethylammonium Chloride
Sorption and Environmental Partitioning
The environmental partitioning of octyldimethylammonium chloride is predominantly governed by its strong tendency to sorb to solid matrices such as soil, sediment, and sludge. This behavior is a hallmark of cationic surfactants like QACs, which carry a permanent positive charge on the nitrogen atom. This positive charge leads to strong electrostatic interactions with the generally negatively charged surfaces of clay minerals and organic matter present in environmental solids nih.govacs.org.
Adsorption to Sediments and Soils
The adsorption of this compound to sediments and soils is a primary factor controlling its concentration in the aqueous phase and, consequently, its bioavailability and transport in the environment. Due to its cationic nature, it readily exchanges with cations on the surfaces of soil and sediment particles.
While specific adsorption coefficient data for this compound are not widely published, extensive research on similar long-chain QACs, such as didecyldimethylammonium chloride (DDAC), provides a strong basis for understanding its adsorptive behavior. Adsorption is often quantified using the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). For cationic compounds, however, adsorption is not solely dependent on organic carbon content; cation exchange capacity (CEC) and clay content also play crucial roles.
Studies on DDAC have demonstrated its very strong adsorption to various soil and sediment types. The Freundlich adsorption coefficient (Kads), which describes the non-linear adsorption behavior, has been measured for DDAC in several soil types. These high Kads values indicate a very high affinity for the solid phase.
| Soil Type | Freundlich Adsorption Coefficient (Kads) [L/kg] |
|---|---|
| Sand | 1,095 |
| Sandy Loam | 8,179 |
| Silty Clay Loam | 32,791 |
| Silt Loam | 30,851 |
This table presents data for didecyldimethylammonium chloride (DDAC) as a proxy for this compound, illustrating the expected strong adsorption to different soil textures. Data sourced from a U.S. Environmental Protection Agency environmental fate assessment regulations.gov.
The data clearly show that adsorption increases significantly with increasing clay and silt content, which is consistent with the higher cation exchange capacity of these soil textures. Given the structural similarity, this compound is expected to exhibit similarly high adsorption coefficients, leading to its rapid partitioning from the water column to sediments and from soil porewater to soil particles.
Desorption Characteristics and Mobility in Environmental Compartments
The strong adsorption of this compound to soil and sediment particles results in very limited desorption and, consequently, low mobility in most environmental compartments. Once sorbed, the compound is not easily released back into the aqueous phase. This behavior is critical in preventing the leaching of the compound through the soil profile and into groundwater.
The immobility of strongly sorbed QACs has been confirmed in various studies. For example, environmental fate assessments for DDAC conclude that due to its strong adsorption to soils, it is not expected to contaminate surface or ground waters regulations.gov. The desorption process is often not fully reversible, a phenomenon known as desorption hysteresis. This means that a fraction of the sorbed compound can become very tightly bound or sequestered within the soil or sediment matrix over time, further reducing its mobility and bioavailability.
Given the high Kads values observed for analogous compounds, this compound is classified as immobile in soil. Its potential for movement is largely associated with the transport of the soil or sediment particles to which it is attached, for instance, through erosion and surface runoff, rather than through movement in the dissolved phase. Therefore, the primary environmental compartments where this compound is expected to accumulate are bottom sediments in aquatic systems and the upper layers of soil, particularly in areas receiving direct inputs or amended with biosolids containing the compound nih.govacs.org.
Advanced Analytical Methodologies for Octyldimethylammonium Chloride Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and analysis of octyldimethylammonium chloride, particularly in complex mixtures. The choice of technique depends on the analytical objective, whether it is trace-level detection or the identification of transformation products.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the trace analysis of quaternary ammonium (B1175870) compounds (QACs) like this compound. nih.govrsc.org This method is essential for environmental monitoring and biomonitoring studies where concentrations can be exceedingly low. nih.gov
The general approach involves separating the non-volatile, cationic analyte from the sample matrix using liquid chromatography, followed by detection using a mass spectrometer. Reversed-phase columns, such as C8 or C18, are commonly employed for the separation of QACs. nih.gov To enhance chromatographic performance and ensure efficient ionization, mobile phase modifiers like formic acid are often used. sielc.comnih.gov The formic acid helps by forming an ion pair with the quaternary ammonium cation, improving peak shape and retention. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source, which is well-suited for ionizing polar and charged molecules. nih.gov Tandem mass spectrometry (MS/MS) is then used for quantification. In this stage, the precursor ion (the intact ionized molecule of this compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity, allowing for detection limits in the nanogram-per-milliliter (ng/mL) or even picogram-per-liter (µg L⁻¹) range. nih.govnih.gov
Table 1: Illustrative LC-MS/MS Parameters for QAC Analysis
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | Reversed-Phase C18 or Mixed-Mode | Separation of the analyte from matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase gradient. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Organic component for eluting the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions of the analyte. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M]+ of Octyldimethylammonium | Selects the mass of the intact molecule. |
| Product Ion (Q3) | Specific fragments | Monitors characteristic fragments for confirmation. |
While this compound itself is a non-volatile salt, gas chromatography (GC) is a powerful technique for analyzing its volatile degradation products. A common approach is pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). nih.govresearchgate.net In this method, the QAC is thermally degraded in the hot GC injector port, breaking it down into smaller, volatile molecules that can be separated on the GC column and identified by the mass spectrometer. nih.govresearchgate.net
The pyrolysis of dialkyldimethylammonium compounds typically proceeds through mechanisms like nucleophilic substitution, producing tertiary amines and alkyl halides. researchgate.net For this compound, the expected volatile products would include octyldimethylamine and the corresponding alkyl chloride. This technique allows for the simultaneous determination of the quaternary ammonium cation structure and the associated halide anion in a single analytical run. nih.gov The analysis is rapid, often completed within minutes, making it suitable for quality control and screening of disinfectant products. nih.govresearchgate.net
Table 2: Expected Volatile Degradation Products of this compound in Py-GC/MS
| Precursor Compound | Pyrolysis Product 1 (Tertiary Amine) | Pyrolysis Product 2 (Alkyl Halide) |
| This compound | Octyldimethylamine | Not applicable (from dimethyl group) |
| Dimethylalkylamine (if other alkyl present) | Octyl chloride |
Spectroscopic and Electrochemical Characterization
Spectroscopic and electrochemical methods are indispensable for determining the bulk properties and fundamental behavior of this compound, such as its concentration in formulations and its self-assembly in solution.
Potentiometric titration is a standard and reliable method for determining the concentration of "active matter" in disinfectant formulations containing QACs. globalspec.comiteh.ai The ASTM D5806 standard test method specifically covers this procedure for several QACs, including blends containing n-octyldecyl dimethylammonium chloride. astm.organtpedia.com
The principle involves titrating the cationic surfactant (this compound) with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate (B86663). antpedia.com The reaction between the cationic and anionic surfactants forms an insoluble complex, causing them to precipitate out of solution. antpedia.com The endpoint of the titration is detected by monitoring the potential of the solution using a surfactant-selective electrode or a nitrate (B79036) ion-selective electrode. antpedia.com At the endpoint, an excess of the titrant (the anionic surfactant) causes a sharp change in the electrode potential, which is observed as a distinct inflection point in the titration curve. This method is crucial for quality control in industrial settings to ensure products meet efficacy standards. iteh.ai
Conductivity measurement is a straightforward and widely used technique to study the aggregation behavior of surfactants in solution, particularly to determine the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates called micelles.
Table 3: Conceptual Data for CMC Determination by Conductivity
| Concentration (mmol/L) | Specific Conductivity (µS/cm) | Micellar Region |
| 2 | 150 | Pre-micellar |
| 4 | 300 | Pre-micellar |
| 6 | 450 | Pre-micellar |
| 8 | 600 | Pre-micellar |
| 10 | 750 | Pre-micellar |
| 12 (CMC) | 880 | Transition |
| 14 | 930 | Post-micellar |
| 16 | 980 | Post-micellar |
| 18 | 1030 | Post-micellar |
| 20 | 1080 | Post-micellar |
Understanding the behavior of this compound at interfaces (e.g., air-water or solid-water) is critical for applications like surface disinfection and coating. Surface-specific spectroscopic techniques can provide detailed molecular-level information about the orientation, conformation, and packing of surfactant molecules at these boundaries.
While specific studies on this compound are not extensively detailed in the provided context, techniques commonly applied to similar cationic surfactants are relevant. These include:
Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a nonlinear optical technique that is inherently surface-specific. It can selectively probe the vibrational spectra of molecules at an interface, providing information about the orientation of specific chemical groups (like the alkyl chains and headgroups) of the adsorbed surfactant molecules.
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the top few nanometers of a surface. It can confirm the presence of the surfactant on a solid substrate and provide information about the chemical environment of the nitrogen in the quaternary ammonium headgroup.
Neutron Reflectometry (NR): NR is a powerful technique for studying the structure of thin films and adsorbed layers at interfaces. By measuring the reflection of a neutron beam, one can determine the thickness, density, and composition of the adsorbed surfactant layer, providing insights into molecular packing and surface coverage.
These advanced techniques are crucial for correlating the molecular-level interfacial structure of this compound with its macroscopic functions, such as wetting, detergency, and antimicrobial action.
Advanced Microscopy for Morphological and Structural Analysis
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. The method involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface's topography and composition. For the analysis of this compound, SEM can be utilized to examine the morphology of thin films or coatings on various substrates.
The principle of SEM relies on the generation of secondary electrons, backscattered electrons, and characteristic X-rays from the sample surface as it is irradiated by the electron beam. Secondary electrons are particularly sensitive to surface topography and are the primary source of the detailed, three-dimensional-appearing images that SEM is known for. Backscattered electrons, being sensitive to the atomic number of the elements in the sample, can provide information on the distribution of different components if this compound is part of a composite material.
Atomic Force Microscopy (AFM) for Nanoscale Surface Interactions
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides topographical information at the nanoscale with very high resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient air or even in liquid environments, making it particularly suitable for studying the behavior of surfactants like this compound at solid-liquid interfaces.
The operational principle of AFM involves scanning a sharp tip, with a radius of curvature on the order of nanometers, over the sample surface. The tip is located at the free end of a flexible cantilever. As the tip is scanned across the sample, forces between the tip and the sample surface cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector, which measures the deflection with high precision. This information is then used to construct a three-dimensional topographical map of the surface.
Research on quaternary ammonium salts with similar structures to this compound, such as those based on caprylic acid (which also has an eight-carbon chain), provides valuable insights into the expected surface behavior. In these studies, AFM has been used to perform a topographical analysis of the compound's deposition on a surface.
When a dilute solution of a C8-quaternary ammonium compound is deposited on a substrate like mica, AFM imaging can reveal the formation and distribution of aggregates on the surface. For instance, at a concentration of 0.02 mM, these compounds have been observed to form distinct, round deposits.
The interactive table below summarizes the morphological data obtained from AFM analysis of a closely related C8-quaternary ammonium compound.
| Parameter | Value |
| Analyte Concentration | 0.02 mM |
| Observed Surface Feature | Round Deposits |
| Measurement Technique | Atomic Force Microscopy (AFM) |
Further analysis of the AFM data can provide detailed measurements of the dimensions of these surface structures. Cross-sectional profiles of the round deposits can be generated from the AFM topographs to determine their height and width.
The following interactive table presents the dimensional analysis of the surface deposits based on AFM profile curves.
| Profile Measurement | Dimension (nm) |
| Deposit Height | 1.5 - 3.0 |
| Deposit Width | 50 - 150 |
These findings from analogous compounds suggest that this compound, when adsorbed onto a surface from a dilute solution, would likely form discrete, nanoscale aggregates rather than a uniform monolayer. The dimensions of these aggregates would be dependent on factors such as concentration, the nature of the substrate, and the surrounding medium. The ability of AFM to provide such detailed nanoscale information is crucial for understanding the self-assembly and surface interaction mechanisms of this compound.
Theoretical and Computational Studies of Octyldimethylammonium Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. northwestern.edu Unlike the classical mechanics used in MD, these methods solve the Schrödinger equation to obtain information about molecular orbitals, electron distribution, and energy levels. This provides fundamental insights into a molecule's stability, reactivity, and spectroscopic properties. northwestern.edupolimi.it
Quaternary ammonium (B1175870) cations like octyldimethylammonium chloride are generally chemically stable and unreactive toward acids, oxidants, and most nucleophiles due to the lack of acidic protons and the presence of four alkyl groups bonded to the nitrogen. wikipedia.orgresearchgate.net However, they can undergo specific reactions under harsh conditions, such as the Hofmann elimination, which is an E2-like elimination that occurs upon heating with a strong base. libretexts.org
Quantum chemical calculations can be used to model such reaction pathways. By calculating the potential energy surface of the reacting system, chemists can:
Identify Transition States: A transition state is the highest energy point along the reaction coordinate. Quantum calculations can determine the geometry and energy of this transient structure, which is crucial for understanding the reaction kinetics.
Calculate Activation Barriers: The energy difference between the reactants and the transition state is the activation energy. northwestern.edu A high activation barrier, which would be expected for the degradation of a stable quaternary ammonium salt, indicates a slow reaction rate.
Analyze Electron Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the effective charges on each atom, showing how electron density shifts during a reaction. nih.gov For this compound, this would reveal the distribution of the positive charge and its influence on the acidity of adjacent protons.
Table 2: Properties Derived from Quantum Chemical Calculations and Their Significance
| Calculated Property | Significance for Reactivity Analysis |
|---|---|
| Molecular Orbitals (HOMO/LUMO) | Indicates susceptibility to electrophilic/nucleophilic attack; a large energy gap suggests high stability. researchgate.net |
| Atomic Charges (e.g., NBO) | Reveals the distribution of charge and identifies electrostatic potential sites for interaction. nih.gov |
| Transition State Energy | Determines the activation energy barrier, which governs the rate of a chemical reaction. northwestern.edu |
| Vibrational Frequencies | Confirms that a calculated structure is a stable minimum or a transition state and can be used to predict infrared spectra. |
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental results to validate the computational model or aid in the interpretation of experimental data. northwestern.edu For this compound, these calculations can determine:
Vibrational Spectra (Infrared and Raman): By calculating the vibrational frequencies of the molecule's bonds, one can predict the positions of peaks in its IR and Raman spectra. This is useful for identifying characteristic functional groups.
NMR Spectra: It is possible to calculate the magnetic shielding of atomic nuclei, which can be correlated with the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. This can help in assigning peaks in ¹H or ¹³C NMR spectra to specific atoms in the molecule.
Multiscale Modeling Approaches for Complex Systems
Many real-world chemical systems, such as commercial surfactant formulations, involve processes that span a wide range of length and time scales. nih.gov For example, the electronic behavior within a single molecule (femtoseconds, angstroms) influences its aggregation into micelles (nanoseconds to microseconds, nanometers), which in turn determines the macroscopic properties of the fluid (seconds, centimeters). researchgate.net Multiscale modeling aims to bridge these different scales by combining various computational methods. nih.govnih.gov
A multiscale approach for a system containing this compound could involve:
Quantum Mechanics (QM): At the finest scale, quantum calculations would be used to accurately describe the electronic structure, partial charges, and polarizability of a single octyldimethylammonium cation and its interaction with a few water molecules. This provides a highly accurate parameterization for the next level.
Molecular Dynamics (MD): The parameters derived from QM would be used to build a classical force field for MD simulations. Large-scale MD simulations would then be run to model the collective behavior of thousands of molecules, capturing the formation and dynamics of micelles and their interaction with surfaces. researchgate.net
Continuum Modeling: Information from the MD simulations, such as viscosity or diffusion coefficients of the micelles, could then be used as input for continuum-level models (e.g., computational fluid dynamics). This final step would simulate the bulk properties and flow behavior of the entire formulation without needing to model every single atom.
This hierarchical approach allows for the study of complex systems with a level of detail that would be impossible to achieve with any single method alone, providing a powerful link between molecular properties and macroscopic function. nih.gov
Coarse-Grained Simulations of this compound in Polymeric Matrices
Coarse-grained (CG) molecular dynamics simulations are a class of computational methods that enable the study of large molecular systems over long timescales. mdpi.comdigitellinc.com In these simulations, groups of atoms are represented as single "beads," reducing the computational cost compared to all-atom simulations. mdpi.comresearchgate.net This approach is particularly well-suited for investigating the interactions between this compound and polymeric matrices, which are crucial for applications such as antimicrobial coatings and functionalized materials.
The MARTINI force field is a widely used coarse-grained model that has been successfully applied to a variety of molecular systems, including surfactants and polymers. cgmartini.nlrug.nl It employs a four-to-one mapping, where four heavy atoms are generally represented by a single interaction site. rug.nl The interactions between these sites are parameterized based on experimental data, such as partitioning free energies between different solvents. cgmartini.nl
While specific coarse-grained models for this compound are not extensively documented in publicly available literature, the principles of the MARTINI force field can be applied to develop such a model. The octyl tail would be represented by a series of nonpolar beads, while the dimethylammonium head group would be represented by a charged bead. The chloride ion would also be treated as a distinct charged bead.
These simulations can provide valuable information on:
The distribution and aggregation of this compound within a polymer matrix.
The effect of the surfactant on the polymer's structural and dynamic properties.
The orientation of the surfactant molecules at the polymer-water interface.
Table 1: Representative Parameters for Coarse-Grained Simulation of a Quaternary Ammonium Surfactant in a Polymer Matrix
| Component | Bead Type (MARTINI) | Interaction Type |
| Octyl Tail (per two carbons) | C1 | Nonpolar |
| Dimethylammonium Head | Q0 | Charged |
| Chloride Ion | Qan | Charged (anion) |
| Polymer Backbone (e.g., PEO) | P4 | Polar |
| Water | P4 | Polar |
This table is illustrative and specific bead types and parameters would need to be validated for the specific system.
Research on similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), using coarse-grained simulations has provided insights into their self-assembly at interfaces and in bulk solutions. rsc.org These studies demonstrate the utility of CG simulations in understanding the behavior of amphiphilic molecules.
Predictive Models for Environmental Fate and Transport
Predictive models are essential for assessing the potential environmental impact of chemicals like this compound. researchgate.net These models use the physicochemical properties of a compound to estimate its distribution and persistence in various environmental compartments, such as water, soil, and air. mdpi.comnih.gov
Environmental fate models typically consider several key processes:
Biodegradation: The breakdown of the compound by microorganisms. Quaternary ammonium compounds can be biodegradable, with bacteria like Pseudomonas fluorescens capable of degrading didecyldimethylammonium chloride. nih.govresearchgate.net The length of the alkyl chain can influence the rate of biodegradation. researchgate.net
Sorption: The tendency of the compound to bind to soil and sediment particles. Due to its cationic nature, this compound is expected to adsorb strongly to negatively charged surfaces like clay and organic matter.
Hydrolysis: The breakdown of the compound in the presence of water.
Photolysis: The degradation of the compound by sunlight.
Quantitative Structure-Activity Relationship (QSAR) models are a type of predictive model that relates the chemical structure of a molecule to its biological activity or environmental fate. nih.govjapsonline.comappliedmineralogy.comresearchgate.net For quaternary ammonium compounds, QSAR models have been developed to predict their toxicity to aquatic organisms. researchgate.net These models often use descriptors such as the length of the alkyl chain and molecular connectivity indices to predict toxicity. researchgate.net
Table 2: Key Parameters in Environmental Fate Modeling of this compound
| Parameter | Description | Predicted Trend for this compound |
| Log Kow (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the compound. | Moderate to High |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Measures the tendency of the compound to adsorb to organic matter in soil. | High |
| Biodegradation Half-Life (t½) | The time it takes for half of the compound to be degraded by microorganisms. | Variable, dependent on environmental conditions. |
| BCF (Bioconcentration Factor) | The potential for the compound to accumulate in aquatic organisms. | Low to Moderate |
These are generalized predictions based on the properties of similar quaternary ammonium compounds.
The development of accurate predictive models for the environmental fate of this compound requires reliable experimental data on its physicochemical properties and degradation rates under various environmental conditions. nih.gov
Machine Learning and AI Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the rapid analysis of large datasets and the development of predictive models for a wide range of properties. researchgate.netnih.govacs.org
Predictive Modeling for Structure-Function Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, can be used to establish relationships between the molecular structure of this compound and its functional properties, such as antimicrobial activity. japsonline.com These models can accelerate the design of new, more effective antimicrobial agents.
Artificial neural networks (ANNs) are a type of machine learning model that have been successfully used to predict the antimicrobial activity of quaternary ammonium salts against bacteria like Staphylococcus aureus and Enterococcus faecalis. researchgate.netscispace.com These models are trained on datasets containing the chemical structures and experimentally determined antimicrobial activities of a series of compounds. The models learn to identify the key molecular features that contribute to high activity.
Key molecular descriptors often used in these models include:
Topological descriptors: Related to the connectivity of atoms in the molecule.
Quantum chemical descriptors: Derived from quantum mechanical calculations, providing information on the electronic properties of the molecule.
Physicochemical descriptors: Such as logP (a measure of hydrophobicity) and molecular weight.
Table 3: Example of a Dataset for Predictive Modeling of Antimicrobial Activity
| Compound ID | Alkyl Chain Length | LogP | Predicted MIC (µg/mL) |
| 1 | 6 | 1.5 | 64 |
| 2 | 8 | 2.5 | 16 |
| 3 | 10 | 3.5 | 4 |
| 4 | 12 | 4.5 | 2 |
This is a hypothetical dataset to illustrate the concept. MIC stands for Minimum Inhibitory Concentration, a measure of antimicrobial effectiveness.
By developing accurate predictive models, researchers can screen large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing, thereby reducing the time and cost of research and development.
Data-Driven Discovery in Materials Science and Environmental Chemistry
Data-driven discovery leverages large datasets and machine learning algorithms to uncover new materials, understand complex chemical systems, and predict environmental impacts.
In materials science , AI can be used to design novel antimicrobial coatings and materials. nih.govacs.orgcitrine.ioyoutube.com For example, machine learning models can predict the effectiveness of different formulations of polymers and antimicrobial agents, such as this compound, in preventing biofilm formation. mdpi.com This allows for the rapid optimization of material properties for specific applications.
In environmental chemistry , machine learning can assist in identifying and prioritizing emerging contaminants. nih.govacs.org By analyzing data from environmental monitoring and chemical databases, AI algorithms can identify compounds with properties that may pose a risk to the environment. nih.govacs.org This information can guide further research and regulatory efforts. Furthermore, machine learning models are being developed to predict the biodegradability of chemical compounds, which is a crucial aspect of their environmental risk assessment. chemrxiv.org
Table 4: Applications of Data-Driven Discovery in this compound Research
| Research Area | Application | Potential Outcome |
| Materials Science | Optimization of antimicrobial coating formulations. | Development of more effective and durable antimicrobial surfaces for medical devices and consumer products. mdpi.com |
| Discovery of synergistic effects with other antimicrobial agents. | Creation of more potent and broad-spectrum antimicrobial treatments. | |
| Environmental Chemistry | Prediction of environmental persistence and toxicity. | More accurate risk assessments and informed regulatory decisions. nih.gov |
| Identification of potential transformation products in the environment. | A more complete understanding of the environmental fate of the compound. |
The continued development and application of machine learning and AI in chemical research hold great promise for advancing our understanding of this compound and for developing innovative and sustainable technologies.
Future Research Directions and Emerging Trends
Integration of Octyldimethylammonium Chloride with Nanotechnology and Advanced Materials
The integration of this compound and similar quaternary ammonium (B1175870) compounds (QACs) with nanotechnology is a burgeoning field of research. The cationic nature of these molecules makes them excellent candidates for surface modification and stabilization of various nanoparticles.
Future research is expected to focus on using this compound as a capping or functionalizing agent in the synthesis of metallic and metal oxide nanoparticles. This approach is similar to research on other QACs, such as poly(diallyldimethylammonium chloride), which has been used to coat iron oxide (Fe3O4) nanoparticles in a one-pot synthesis method. nih.gov Such coatings impart a positive surface charge, which is crucial for the self-assembly of negatively charged entities like enzymes (e.g., glucose oxidase) or gold nanoparticles. nih.gov This opens up possibilities for creating novel hybrid nanomaterials with tailored properties for applications in biocatalysis, diagnostics, and targeted delivery systems.
Another promising direction is the development of advanced composite materials. By incorporating this compound into polymer matrices, researchers can create materials with enhanced antimicrobial properties, improved thermal stability, and modified surface characteristics. Research into hybrid nanoparticles involving QACs and polymers like poly (methyl methacrylate) highlights the potential for creating microbicidal dispersions and coatings. researchgate.net The exploration of this compound in this context could lead to new functional plastics, textiles, and coatings for medical, industrial, and consumer applications.
Table 1: Potential Roles of this compound in Nanomaterial Synthesis
| Role | Mechanism | Potential Application | Related Research Example |
|---|---|---|---|
| Nanoparticle Capping Agent | Electrostatic stabilization of negatively charged nanoparticles during synthesis. | Creating stable colloidal dispersions for sensors and catalysts. | Use of poly(diallyldimethylammonium chloride) to coat Fe3O4 nanoparticles. nih.gov |
| Surface Functionalization | Provides a cationic surface for subsequent layer-by-layer assembly. | Development of biosensors by immobilizing enzymes or other biomolecules. | Assembly of glucose oxidase on QAC-coated nanoparticles for glucose sensing. nih.gov |
| Composite Material Component | Acts as a dispersant and functional additive within a polymer matrix. | Manufacturing of antimicrobial plastics, fibers, and coatings. | Hybrid antimicrobial nanoparticles with poly (methyl methacrylate) and a QAC. researchgate.net |
Novel Applications in Sustainable Chemistry and Circular Economy Paradigms
The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research and development. mdpi.comresearchgate.net this compound and its precursors are well-positioned to be part of this transition.
A significant trend is the shift toward renewable feedstocks. Technologies for producing the precursor, octyldimethylamine, from renewable sources like coconut or palm oil are gaining traction. whamine.com Future research will likely focus on optimizing these bio-based synthesis routes to improve efficiency and reduce the environmental footprint compared to traditional petrochemical methods. This aligns with the core principles of green chemistry, which emphasize the use of renewable raw materials. acs.orguva.nl
Furthermore, the role of this compound as a surfactant is being re-evaluated through the lens of sustainability. Its derivatives are expected to feature more prominently in "green" agricultural formulations and functional personal care products. whamine.com Research efforts may concentrate on designing formulations that are not only effective but also readily biodegradable, minimizing their persistence and impact on ecosystems. The classification of the related compound octyldimethylamine oxide as a "Green circle" chemical of low concern by the EPA Safer Choice program suggests a favorable outlook for developing environmentally benign applications. nih.gov The integration of green chemistry principles is seen as a key enabler for the circular economy, aiming to design products that can be safely reused, recycled, or biodegraded. mdpi.comresearchgate.netcetjournal.it
Development of Advanced Analytical Platforms for In-Situ Monitoring
The widespread use of QACs necessitates the development of rapid, sensitive, and field-deployable analytical methods for their monitoring. Current methods often rely on laboratory-based techniques like chromatography coupled with mass spectrometry, which can be slow and expensive. in-part.com Future research is trending toward advanced sensor platforms for real-time, in-situ monitoring.
Emerging analytical platforms for QACs include:
Electrochemical Biosensors: Researchers have developed sensitive biosensors using enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov These enzymes are inhibited by QACs, and the degree of inhibition can be measured electrochemically to determine the compound's concentration. Future work could involve creating specific biosensors tailored for this compound for applications in food safety and environmental monitoring. nih.gov
Optical Sensors: Another innovative approach involves using single-walled carbon nanotubes functionalized with molecules like sodium cholate (B1235396) hydrate. in-part.com The presence of QACs alters the optical properties (e.g., fluorescence) of the nanotubes, allowing for their detection at low concentrations. This technology holds promise for developing portable and cost-effective optical sensors. in-part.com
Ion-Selective Electrodes (ISEs): While ISEs for general ammonium detection are established, designing highly selective electrodes specifically for complex quaternary ammonium ions like this compound is a key research challenge. endress.comaquaread.com Advances in membrane materials and ionophore design could lead to robust ISEs for continuous monitoring in wastewater treatment and industrial processes.
Table 2: Comparison of Emerging Analytical Platforms for Quaternary Ammonium Compounds
| Platform Type | Principle of Detection | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Electrochemical Biosensor | Enzyme inhibition by the target QAC is measured as an electrical signal. nih.gov | High sensitivity and specificity. | Long-term stability of the biological recognition element (enzyme). |
| Optical Sensor | QAC interaction with functionalized nanomaterials causes a change in optical properties (e.g., fluorescence). in-part.com | Rapid response, potential for miniaturization and low cost. in-part.com | Minimizing interference from other substances in complex matrices. |
| Ion-Selective Electrode (ISE) | A specialized membrane selectively binds the target ion, generating a measurable potential. aquaread.comthermofisher.com | Suitable for continuous, in-situ monitoring. | Achieving high selectivity for a specific QAC over other ions. |
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
The future of this compound research lies at the convergence of multiple scientific and engineering disciplines. Addressing complex challenges related to its application and environmental fate requires a holistic, cross-disciplinary approach.
Chemistry and Materials Science: Collaborative efforts will be crucial for designing and synthesizing novel materials. For example, chemists can develop greener synthesis pathways for this compound from bio-based sources, while materials scientists can integrate these molecules into advanced polymer composites, antimicrobial coatings, and nanostructured catalysts. The development of functional materials, such as nanoparticle-based sensors, is a prime example of this synergy. nih.gov
Chemistry and Environmental Engineering: This interface is critical for managing the lifecycle of the compound. Chemists can work on designing biodegradable variants of this compound, while environmental engineers can develop and optimize advanced oxidation or bioremediation processes for its removal from water and soil. Furthermore, the development of the analytical platforms described previously requires joint expertise to create robust sensors applicable to real-world environmental samples.
Materials Science and Environmental Engineering: This collaboration can lead to the creation of novel systems for environmental remediation. For instance, materials scientists could develop highly adsorbent materials or membranes functionalized with this compound (or designed to capture it), which environmental engineers could then incorporate into new water treatment technologies or pollution control systems.
This interdisciplinary approach will be essential for innovating responsibly, ensuring that new applications are developed with a full understanding of their material properties, performance, and environmental impact.
Q & A
Q. What are the standard methods for synthesizing Octyldimethylammonium chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves quaternization reactions between dimethylamine and alkyl chlorides. For example, reacting dimethylamine with 1-chlorooctane under controlled pH (8–10) and temperature (40–60°C) yields this compound. Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of dimethylamine to alkyl chloride) and reaction duration (12–24 hours). Purification via solvent extraction (e.g., ethyl acetate/water partitioning) and recrystallization ensures product isolation. Validate structural identity using -NMR (δ 1.25 ppm for methylene protons, δ 3.30 ppm for N-methyl groups) and FT-IR (C-N stretch at ~1,480 cm) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Purity : Ion chromatography (IC) with conductivity detection (detection limit: 0.1 ppm) quantifies residual chloride ions.
- Structural Confirmation :
- -NMR for alkyl chain integration and quaternary ammonium group signals.
- Mass spectrometry (ESI-MS) for molecular ion peaks (e.g., [M-Cl] at m/z 228.2).
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C expected).
Document all protocols in the experimental section, adhering to reproducibility guidelines .
Q. What analytical techniques are recommended for quantifying this compound in mixed formulations?
- Methodological Answer :
| Technique | Application | Limitations |
|---|---|---|
| HPLC-UV | Quantification in aqueous mixtures (LOD: 0.05 μg/mL) | Requires ion-pairing agents (e.g., sodium hexanesulfonate). |
| ICP-MS | Trace metal analysis in presence of chloride salts | Interference from matrix ions (e.g., Na, K). |
| Titrimetry | Bulk concentration via two-phase titration with sodium lauryl sulfate. | Low specificity in multi-component systems. |
| Cross-validate results using at least two methods to address matrix effects . |
Q. What safety protocols are essential when handling this compound in research laboratories?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- First Aid :
- Skin contact: Rinse immediately with water for 15 minutes; remove contaminated clothing.
- Eye exposure: Flush with saline solution for 20 minutes; seek medical attention.
- Waste Disposal : Neutralize with 1M sodium hydroxide before disposal in designated chemical waste containers.
Reference safety data sheets (SDS) for hazard-specific protocols .
Advanced Research Questions
Q. How can researchers investigate the interaction mechanisms between this compound and biomolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) with lipid bilayers or proteins.
- Fluorescence Quenching : Use tryptophan-containing proteins (e.g., BSA) to monitor surfactant-induced conformational changes.
- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid membranes (e.g., DPPC bilayers) to predict disruption thresholds.
Correlate experimental data with computational models to validate mechanistic hypotheses .
Q. What experimental strategies are effective in resolving contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate samples at pH 2–12 (25–60°C) and monitor chloride release via IC.
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive degradation rate constants ().
- Statistical Analysis : Use ANOVA to identify significant differences between replicates or conditions.
Address contradictions by standardizing buffer systems (e.g., phosphate vs. citrate buffers) and controlling ionic strength .
Q. How can systematic reviews and meta-analyses be applied to synthesize findings on the environmental impact of this compound?
- Methodological Answer :
- PRISMA Guidelines : Follow the 27-item checklist for transparent reporting, including search strategies (e.g., PubMed, Scopus keywords: "quaternary ammonium compounds + ecotoxicity").
- Data Extraction : Tabulate LC values across species (e.g., Daphnia magna, Danio rerio) and environmental compartments (water, soil).
- Meta-Regression : Assess heterogeneity sources (e.g., study design, exposure duration) using R or STATA.
Adhere to Cochrane Handbook standards for risk-of-bias assessment and evidence synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
